molecular formula C15H18N8S B6453034 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549043-07-2

4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6453034
CAS No.: 2549043-07-2
M. Wt: 342.4 g/mol
InChI Key: CXAUDDTWZOLIRW-UHFFFAOYSA-N
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Description

4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that consists of multiple aromatic rings and a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine generally involves multi-step procedures:

  • Formation of the Pyrimidine Core: : This can be achieved through the condensation of appropriate aldehydes and amines under catalytic conditions.

  • Introduction of Methyl and Methylsulfanyl Groups: : These functional groups are typically introduced via alkylation and thiolation reactions, respectively, using reagents such as methyl iodide and thiols.

  • Attachment of the Pyrazolo[3,4-d]pyrimidin-4-yl Group: : This step usually requires a nucleophilic substitution reaction, where the pyrimidine core reacts with a substituted piperazine derivative.

Industrial Production Methods

Industrial production may utilize similar synthetic routes but on a larger scale with optimized conditions for higher yields. Techniques such as continuous flow reactors may be employed to streamline the synthesis process and ensure consistent product quality.

Chemical Reactions Analysis

4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : With reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : With agents like lithium aluminum hydride or sodium borohydride, which might reduce certain functional groups like ketones or aldehydes present in the compound.

  • Substitution: : The aromatic rings in the compound make it susceptible to electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Major products formed from these reactions can include more oxidized or reduced forms of the compound, as well as derivatives where substitutions have occurred on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a useful intermediate in the synthesis of other complex molecules. Its multi-functional structure allows for versatile modification, making it valuable in developing novel compounds.

Biology

Biologically, 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has shown potential in enzyme inhibition studies, helping researchers understand enzyme functions and develop inhibitors for therapeutic purposes.

Medicine

In medicine, the compound is of interest due to its potential therapeutic properties. It has been investigated as a possible candidate for drug development, particularly in targeting specific pathways involved in diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers or coatings, due to its chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and pyrazolo[3,4-d]pyrimidine-based molecules, such as:

  • 4-amino-2-(methylsulfanyl)-6-(4-piperazin-1-yl)pyrimidine

  • 2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Uniqueness

What sets 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine apart is its unique combination of functional groups and structural features that allow for diverse chemical reactivity and biological activity. This makes it a particularly attractive compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8S/c1-10-7-12(20-15(19-10)24-2)22-3-5-23(6-4-22)14-11-8-18-21-13(11)16-9-17-14/h7-9H,3-6H2,1-2H3,(H,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAUDDTWZOLIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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